

An In-depth Technical Guide to Anis-AM Acetoxymethyl Ester

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Compound of Interest

Compound Name: Anis-AM

Cat. No.: B136847

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Introduction: The Function of Anis-AM as a Prodrug

Anis-AM is a cell-permeant derivative of Anisomycin, a potent inhibitor of protein synthesis. The designation "AM" refers to the acetoxymethyl ester group, a lipophilic moiety that masks the polar hydroxyl group of the parent molecule, Anisomycin. This modification significantly enhances the compound's ability to passively diffuse across the plasma membrane into the cytoplasm of living cells.^{[1][2][3]}

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the AM ester bond.^{[1][2][4]} This cleavage releases the active compound, Anisomycin, allowing it to exert its biological effects, and the byproducts formaldehyde and acetic acid. The core function of **Anis-AM** is, therefore, to act as a prodrug, facilitating the efficient intracellular delivery of Anisomycin.

Dual Mechanisms of Action of Released Anisomycin

Upon its release from the AM ester, Anisomycin exhibits two primary, well-documented modes of action: the inhibition of protein synthesis and the activation of stress-activated protein kinase (SAPK) signaling pathways.

Inhibition of Protein Synthesis

Anisomycin is a powerful inhibitor of translation in eukaryotic cells.^{[5][6]} It functions by binding to the 60S subunit of the 80S ribosome.^{[6][7]} Specifically, it targets the peptidyl transferase

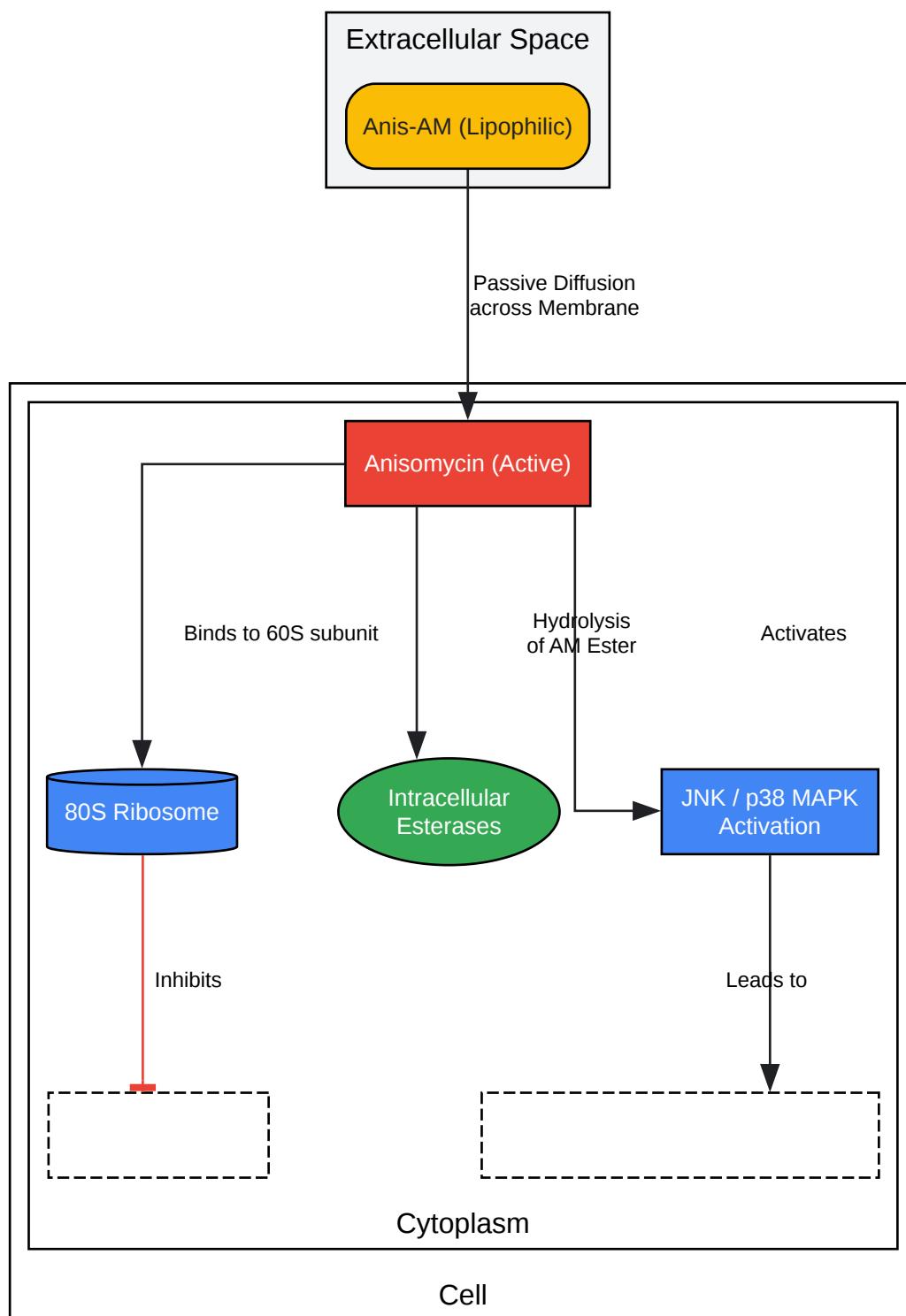
center, interfering with peptide bond formation and thereby halting polypeptide chain elongation.^{[7][8][9]} This leads to a rapid and potent cessation of protein synthesis.^[10]

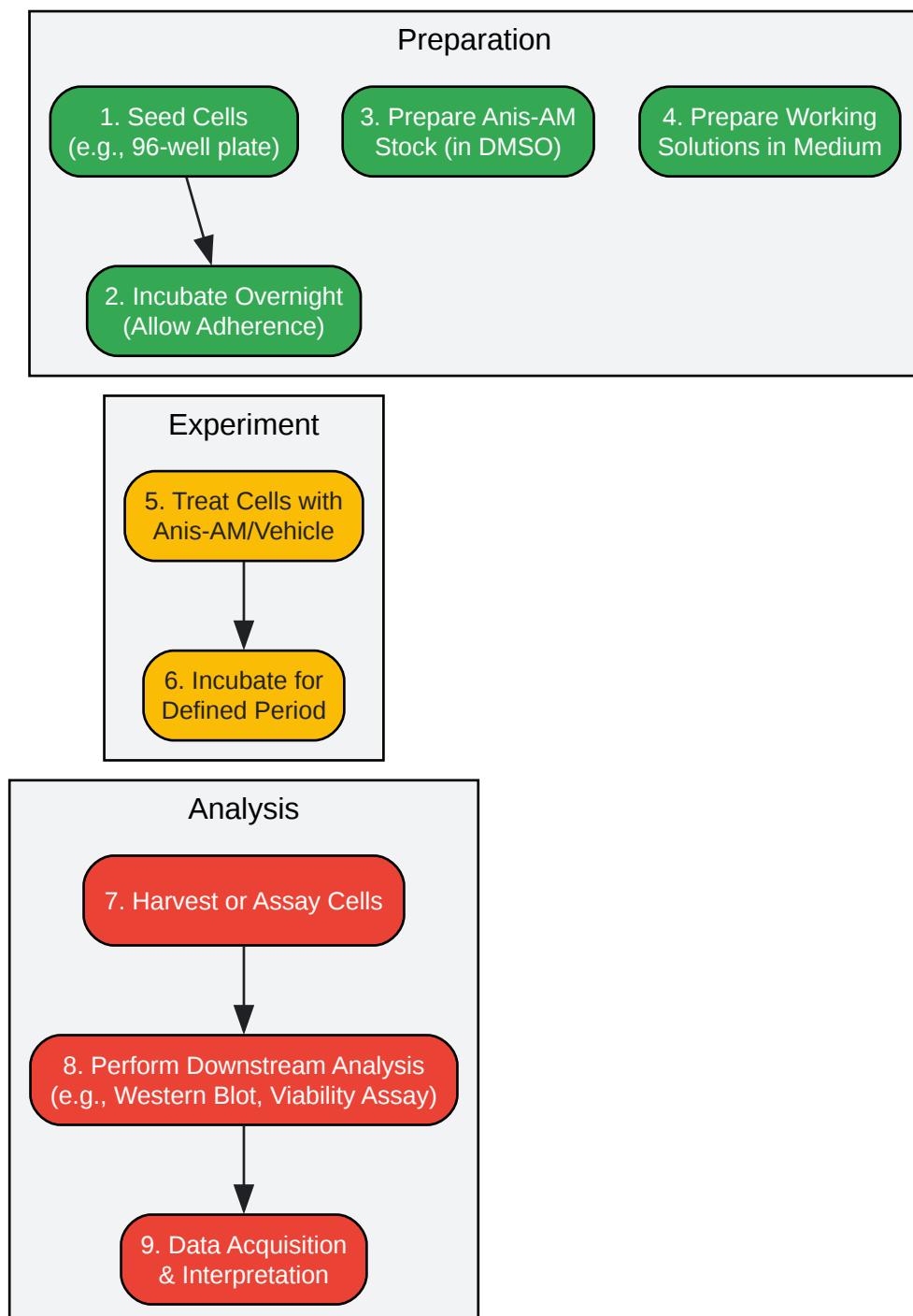
Activation of Stress-Activated Protein Kinases (SAPKs)

Independent of its role in translation inhibition, Anisomycin is a strong activator of stress-activated protein kinases (SAPKs), a subset of the mitogen-activated protein kinase (MAPK) family.^{[11][12]} The most prominently activated pathways are the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.^{[8][11][13]} This activation is part of a phenomenon known as the "ribotoxic stress response," which is triggered by ribosomal damage.^[8] Activation of these pathways can lead to diverse cellular outcomes, including the induction of immediate-early genes (e.g., c-fos, c-jun), apoptosis, and modulation of inflammatory responses.^{[7][10][11]}

Visualization of Cellular Mechanisms Signaling Pathway Diagram

The following diagram illustrates the cellular uptake and dual mechanism of action of **Anis-AM**.





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